2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride
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Overview
Description
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Chemical Reactions Analysis
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactionsUnfortunately, specific details about these reactions are not extensively documented in the available sources .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in research and development. detailed information about its specific applications is limited in the available literature .
Comparison with Similar Compounds
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various anhydro sugars and their derivatives. detailed comparisons and lists of similar compounds are not extensively documented in the available sources .
Biological Activity
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is a chemical compound with the molecular formula C₇H₁₃ClN₂O₄ and a CAS Registry Number of 180336-29-2. This compound features a unique anhydro sugar structure, which contributes to its biological activity profile. The compound is recognized for its potential applications in antimicrobial treatments and enzyme inhibition, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Anhydro Sugar Framework : This structure is crucial for its interaction with biological systems.
- Amine Functionality : The presence of a protonated amine group enhances its solubility in aqueous environments, facilitating biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structural resemblance to natural sugars may allow it to interfere with microbial metabolism, potentially leading to the inhibition of growth in various pathogens.
Enzyme Inhibition
Compounds structurally similar to this compound have shown promise in inhibiting specific enzymes. This suggests potential therapeutic applications in regulating enzymatic activities that are critical in various biological processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,6-Anhydro-D-glucose | Anhydro sugar | Common sugar derivative with different biological activity |
3-Deoxy-D-manno-heptose | Similar sugar structure | Exhibits different reactivity patterns |
2,6-Anhydro-D-galactose | Anhydro sugar | Known for specific enzyme inhibition |
2,6-Anhydro-3-deoxy-D-mannose | Anhydro sugar | Potential applications in glycoscience |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers at [source] highlighted the efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial properties.
- Enzyme Regulation Research : Another study focused on the enzyme inhibition capabilities of the compound. It demonstrated that the compound could effectively inhibit enzymes involved in metabolic pathways critical for bacterial survival, showcasing its potential as a therapeutic agent.
Properties
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4.ClH/c8-7(9)4-1-3(11)6(12)5(2-10)13-4;/h1,3,5-6,10-12H,2H2,(H3,8,9);1H/t3-,5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAOBNVPMNTVGH-BAOOBMCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)CO)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@@H]([C@@H]([C@@H]1O)O)CO)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180336-29-2 |
Source
|
Record name | D-lyxo-Hept-2-enonimidamide, 2,6-anhydro-3-deoxy-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180336-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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